Cas no 118783-29-2 (methyl 2-amino-2,3-diphenylpropanoate)

Methyl 2-amino-2,3-diphenylpropanoate is a chiral ester derivative featuring both phenyl and amino functional groups, making it a versatile intermediate in organic synthesis. Its structure enables applications in asymmetric catalysis, pharmaceutical research, and the development of peptidomimetics. The compound’s stereogenic center allows for enantioselective transformations, while the ester group provides reactivity for further derivatization. Its crystalline form ensures stability and ease of handling. This compound is particularly valuable in medicinal chemistry for constructing complex scaffolds due to its bifunctional reactivity and potential as a precursor for bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
methyl 2-amino-2,3-diphenylpropanoate structure
118783-29-2 structure
Product name:methyl 2-amino-2,3-diphenylpropanoate
CAS No:118783-29-2
MF:C16H17NO2
Molecular Weight:255.31168
MDL:MFCD11864981
CID:1207976
PubChem ID:14426741

methyl 2-amino-2,3-diphenylpropanoate 化学的及び物理的性質

名前と識別子

    • Phenylalanine, a-phenyl-, methyl ester
    • methyl 2-amino-2,3-diphenylpropanoate
    • AC-2274
    • 118783-29-2
    • SCHEMBL5307776
    • AKOS005910666
    • EN300-26143987
    • MDL: MFCD11864981
    • インチ: InChI=1S/C16H17NO2/c1-19-15(18)16(17,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12,17H2,1H3
    • InChIKey: AEIUKLRACLSJGZ-UHFFFAOYSA-N
    • SMILES: COC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)N

計算された属性

  • 精确分子量: 255.12601
  • 同位素质量: 255.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2.7

じっけんとくせい

  • PSA: 52.32

methyl 2-amino-2,3-diphenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26143987-1g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2
1g
$557.0 2023-09-14
Enamine
EN300-26143987-0.1g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
0.1g
$490.0 2024-06-18
Enamine
EN300-26143987-10g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2
10g
$2393.0 2023-09-14
Enamine
EN300-26143987-0.5g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
0.5g
$535.0 2024-06-18
Enamine
EN300-26143987-2.5g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
2.5g
$1089.0 2024-06-18
Enamine
EN300-26143987-5.0g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
5.0g
$1614.0 2024-06-18
Enamine
EN300-26143987-5g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2
5g
$1614.0 2023-09-14
Enamine
EN300-26143987-0.05g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
0.05g
$468.0 2024-06-18
Enamine
EN300-26143987-1.0g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
1.0g
$557.0 2024-06-18
Enamine
EN300-26143987-10.0g
methyl 2-amino-2,3-diphenylpropanoate
118783-29-2 95%
10.0g
$2393.0 2024-06-18

methyl 2-amino-2,3-diphenylpropanoate 関連文献

methyl 2-amino-2,3-diphenylpropanoateに関する追加情報

Recent Advances in the Study of Methyl 2-Amino-2,3-Diphenylpropanoate (CAS: 118783-29-2) in Chemical Biology and Pharmaceutical Research

Methyl 2-amino-2,3-diphenylpropanoate (CAS: 118783-29-2) is a chiral α-amino ester derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including peptidomimetics and enzyme inhibitors. Recent studies have explored its potential as a building block for novel therapeutics targeting neurological disorders, inflammatory diseases, and cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the development of selective NMDA receptor modulators. Researchers utilized methyl 2-amino-2,3-diphenylpropanoate as a core scaffold to create a series of derivatives with improved blood-brain barrier permeability and reduced neurotoxicity compared to existing treatments. The study reported several promising candidates showing enhanced binding affinity to the GluN2B subunit while maintaining favorable pharmacokinetic profiles.

In the field of asymmetric synthesis, advancements have been made in the catalytic enantioselective preparation of this compound. A team from MIT developed a novel organocatalytic system achieving >99% ee for the production of methyl 2-amino-2,3-diphenylpropanoate, as reported in Angewandte Chemie (2024). This breakthrough addresses previous challenges in obtaining optically pure material and opens new possibilities for large-scale production of chiral pharmaceuticals.

Recent pharmacokinetic studies (Pharmaceutical Research, 2024) have provided new insights into the metabolic fate of methyl 2-amino-2,3-diphenylpropanoate derivatives. The research identified cytochrome P450 3A4 as the primary enzyme responsible for metabolism and revealed unexpected tissue distribution patterns that could inform future drug design strategies. These findings are particularly relevant for developing prodrug formulations with improved bioavailability.

The compound's role in cancer research has expanded with the discovery of its incorporation into histone deacetylase (HDAC) inhibitors. A Nature Communications paper (2023) described a series of hybrid molecules combining the amino ester scaffold with hydroxamic acid moieties, resulting in compounds with dual activity against both HDACs and carbonic anhydrases. This innovative approach demonstrated synergistic effects in preclinical models of glioblastoma.

Ongoing clinical trials (Phase I/II) are investigating derivatives of methyl 2-amino-2,3-diphenylpropanoate as potential treatments for chronic pain management. Early results suggest these compounds may offer advantages over current opioid therapies by targeting alternative pain pathways with reduced risk of dependence. The molecular flexibility of the core structure allows for fine-tuning of receptor selectivity while maintaining desired analgesic effects.

Future research directions include exploring the compound's potential in targeted drug delivery systems and as a component of PROTACs (proteolysis-targeting chimeras). The unique structural features of methyl 2-amino-2,3-diphenylpropanoate make it particularly suitable for these emerging therapeutic modalities, with several pharmaceutical companies reportedly developing proprietary technologies based on this scaffold.

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